molecular formula C9H6BrF3N2 B6168558 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine CAS No. 162845-02-5

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B6168558
CAS No.: 162845-02-5
M. Wt: 279.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine is a compound of significant interest in the field of chemical biology and organic chemistry. This compound is characterized by the presence of a diazirine ring, a trifluoromethyl group, and a bromomethyl group attached to a phenyl ring. The unique structure of this compound makes it a valuable tool in various scientific applications, particularly in photoaffinity labeling and cross-linking studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Diazirine Ring: The diazirine ring is formed through the reaction of a suitable precursor with a diazo compound under specific conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Bromomethylation: The final step involves the bromomethylation of the phenyl ring, which can be achieved using bromomethylating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Photochemical Reactions: The diazirine ring can undergo photolysis upon exposure to UV light, generating reactive carbene intermediates.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Photolysis: UV light sources with wavelengths around 350 nm are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under inert atmosphere conditions.

Major Products

    Substitution Products: Various azides, thiols, and other nucleophiles can be introduced.

    Photolysis Products: Reactive carbenes that can insert into C-H, N-H, or O-H bonds.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research due to its unique properties:

    Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV irradiation.

    Cross-Linking Studies: Helps in identifying protein-protein interactions and mapping protein structures.

    Chemical Biology: Employed in the design of chemical probes for studying biological pathways.

    Drug Discovery: Utilized in the development of covalent inhibitors and target identification.

Mechanism of Action

The mechanism of action of 3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive intermediates upon activation:

    Photolysis: UV light induces the cleavage of the diazirine ring, forming a highly reactive carbene intermediate.

    Carbene Insertion: The carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules.

    Target Engagement: In biological systems, this allows for the covalent modification of target proteins, facilitating their identification and study.

Comparison with Similar Compounds

3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine can be compared with other diazirine-containing compounds:

    3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine: Similar structure but with the bromomethyl group at the para position.

    3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Lacks the bromomethyl group, affecting its reactivity and applications.

    3-(3-(bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine: Contains an additional ethynyl group, providing further functionalization options.

The unique combination of the bromomethyl and trifluoromethyl groups in this compound enhances its versatility and reactivity, making it a valuable tool in various scientific disciplines.

Properties

CAS No.

162845-02-5

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.